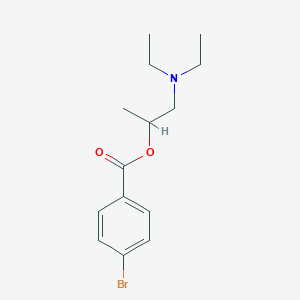
1-(Diethylamino)propan-2-yl 4-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diethylamino)propan-2-yl 4-bromobenzoate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and commonly used insect repellent in the world. DEET is used to protect against a variety of insect bites, including mosquitoes, ticks, fleas, and chiggers.
作用机制
The mechanism of action of 1-(Diethylamino)propan-2-yl 4-bromobenzoate is not fully understood. It is believed that this compound works by interfering with the insect's ability to detect carbon dioxide, lactic acid, and other chemicals that are produced by humans and other animals. This makes it difficult for the insect to locate its prey.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes in the insect's nervous system, which may contribute to its insect repellent properties. This compound has also been shown to have an effect on the behavior of certain insects, such as mosquitoes, which may contribute to its effectiveness.
实验室实验的优点和局限性
1-(Diethylamino)propan-2-yl 4-bromobenzoate has several advantages for use in lab experiments. It is a widely available and inexpensive insect repellent that is effective against a wide range of insects. It is also relatively easy to use and does not require any special equipment. However, there are also some limitations to the use of this compound in lab experiments. It can be toxic to certain animals, such as fish and amphibians, and care must be taken to avoid contamination of experimental samples.
未来方向
For research on 1-(Diethylamino)propan-2-yl 4-bromobenzoate include the development of new insect repellents, the study of its ecological impact, and further research on its mechanism of action.
合成方法
The synthesis of 1-(Diethylamino)propan-2-yl 4-bromobenzoate involves a two-step process. The first step involves the reaction of diethylamine with 4-bromobenzoic acid to form the intermediate this compound. The second step involves the reaction of the intermediate with thionyl chloride to form this compound.
科学研究应用
1-(Diethylamino)propan-2-yl 4-bromobenzoate has been extensively studied for its insect repellent properties. It is used in a variety of products, including sprays, lotions, and wipes. This compound is effective against a wide range of insects, including mosquitoes, ticks, fleas, and chiggers. It is also effective against insect-borne diseases, such as malaria, dengue fever, and Zika virus.
属性
分子式 |
C14H20BrNO2 |
|---|---|
分子量 |
314.22 g/mol |
IUPAC 名称 |
1-(diethylamino)propan-2-yl 4-bromobenzoate |
InChI |
InChI=1S/C14H20BrNO2/c1-4-16(5-2)10-11(3)18-14(17)12-6-8-13(15)9-7-12/h6-9,11H,4-5,10H2,1-3H3 |
InChI 键 |
YGEFIJNKXDWELI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=C(C=C1)Br |
规范 SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294828.png)
![3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294830.png)
![6-(1,3-Benzodioxol-5-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294831.png)
![6-(1-Benzofuran-2-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294833.png)
![2-[2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)vinyl]phenyl methyl ether](/img/structure/B294835.png)
![3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294836.png)
![3,6-Dibenzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294838.png)
![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B294841.png)
![3-Benzyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294842.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)

![1-[Benzyl(methyl)amino]propan-2-yl (2,4-dichlorophenoxy)acetate](/img/structure/B294846.png)
![N-[2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B294849.png)
![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)
